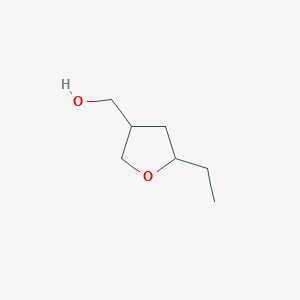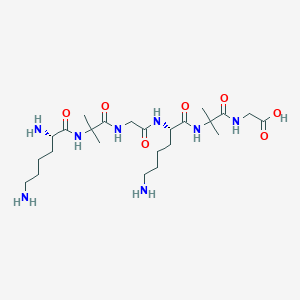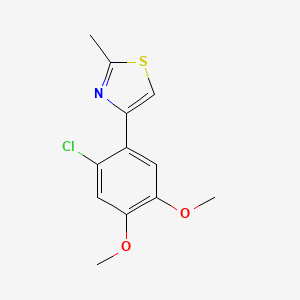![molecular formula C28H26Br2N2O4 B14244407 4,4'-Bipyridinium, 1,1'-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide CAS No. 213988-86-4](/img/structure/B14244407.png)
4,4'-Bipyridinium, 1,1'-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bipyridinium, 1,1’-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide is a chemical compound known for its unique structural and electrochemical properties. This compound belongs to the class of bipyridinium derivatives, which are widely studied for their applications in supramolecular chemistry, electrochromic devices, and molecular electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridinium, 1,1’-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction is carried out under controlled conditions to ensure the formation of the desired oligomers. The reaction conditions often include the use of organic solvents and specific temperature settings to facilitate the cyclocondensation process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bipyridinium, 1,1’-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound exhibits reversible one- and two-electron reductions, which are accompanied by significant changes in its UV-vis absorption spectra.
Substitution Reactions: The bipyridinium core can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing and reducing agents, as well as nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperature settings to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted bipyridinium derivatives, which can exhibit different electrochemical and spectroscopic properties .
Scientific Research Applications
4,4’-Bipyridinium, 1,1’-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide involves its ability to undergo reversible redox reactions. These redox processes are facilitated by the bipyridinium core, which can accept and donate electrons. The molecular targets and pathways involved in these reactions include various electron transfer processes that are crucial for the compound’s electrochemical behavior .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Dibromide
- 1,1’-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) Dibromide
Uniqueness
4,4’-Bipyridinium, 1,1’-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide is unique due to its specific substitution pattern, which imparts distinct electrochemical properties. The presence of methoxyphenyl groups enhances its redox behavior and makes it suitable for various applications in supramolecular chemistry and molecular electronics .
Properties
CAS No. |
213988-86-4 |
|---|---|
Molecular Formula |
C28H26Br2N2O4 |
Molecular Weight |
614.3 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-[4-[1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethanone;dibromide |
InChI |
InChI=1S/C28H26N2O4.2BrH/c1-33-25-7-3-23(4-8-25)27(31)19-29-15-11-21(12-16-29)22-13-17-30(18-14-22)20-28(32)24-5-9-26(34-2)10-6-24;;/h3-18H,19-20H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
CONYHIIEYXDQAJ-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)C4=CC=C(C=C4)OC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



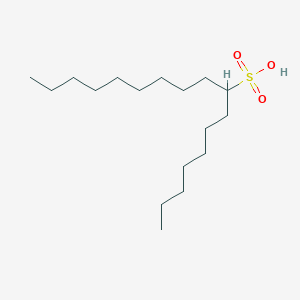
![6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14244333.png)

![[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane](/img/structure/B14244345.png)
silane](/img/structure/B14244348.png)
![2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate](/img/structure/B14244353.png)
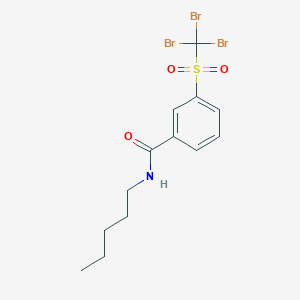
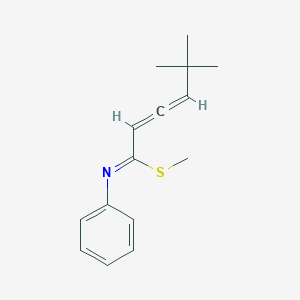
![Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate](/img/structure/B14244374.png)

